molecular formula C5H10O3 B3132350 3-hydroxypropyl Acetate CAS No. 36678-05-4

3-hydroxypropyl Acetate

Cat. No.: B3132350
CAS No.: 36678-05-4
M. Wt: 118.13 g/mol
InChI Key: DOUBAFNWVFAWEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxypropyl acetate can be synthesized through the esterification of 3-hydroxypropyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification, and the product is continuously removed .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypropyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-hydroxypropyl alcohol and acetic acid.

    Oxidation: It can be oxidized to form 3-hydroxypropionic acid.

    Reduction: Reduction reactions can convert it to 1,3-propanediol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 3-Hydroxypropyl alcohol and acetic acid.

    Oxidation: 3-Hydroxypropionic acid.

    Reduction: 1,3-Propanediol.

Scientific Research Applications

3-Hydroxypropyl acetate has several applications in scientific research and industry:

    Chemistry: Used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the preparation of various biological samples and as a solvent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.

    Industry: Utilized in the manufacture of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of 3-hydroxypropyl acetate primarily involves its role as a solvent. It can dissolve various organic compounds, facilitating chemical reactions and processes. Its molecular structure allows it to interact with different chemical species, enhancing their solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropionic acid: Similar in structure but contains a carboxyl group instead of an ester group.

    1,3-Propanediol: A diol with two hydroxyl groups, differing in its functional groups.

    Ethyl acetate: Another ester but with different alkyl groups.

Uniqueness

3-Hydroxypropyl acetate is unique due to its specific ester functional group, which imparts distinct solvent properties. Its ability to undergo various chemical reactions, such as hydrolysis and oxidation, makes it versatile in different applications .

Properties

IUPAC Name

3-hydroxypropyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(7)8-4-2-3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUBAFNWVFAWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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